molecular formula C8H17NO B1376747 [1-(2-Methoxyethyl)cyclobutyl]methanamine CAS No. 1023888-30-3

[1-(2-Methoxyethyl)cyclobutyl]methanamine

Cat. No.: B1376747
CAS No.: 1023888-30-3
M. Wt: 143.23 g/mol
InChI Key: DUZWPHTXSOEBCA-UHFFFAOYSA-N
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Description

[1-(2-Methoxyethyl)cyclobutyl]methanamine is an organic compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol . This amine is characterized by a cyclobutane ring substituted with both a methanamine group and a 2-methoxyethyl chain . It is typically supplied as a liquid and should be stored at 4°C . With a CAS Registry Number of 1023888-30-3, it is a defined building block in organic synthesis and medicinal chemistry research . The compound is related to the class of cyclobutane-containing molecules, which are of significant interest in the development of pharmaceutical agents due to their unique ring strain and conformational properties . As a versatile amine, it serves as a valuable intermediate for researchers developing novel compounds in areas such as drug discovery and materials science . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

[1-(2-methoxyethyl)cyclobutyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-10-6-5-8(7-9)3-2-4-8/h2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZWPHTXSOEBCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1(CCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclobutyl Ring Functionalization and Side Chain Introduction

  • Starting Materials: Commonly, cyclobutyl derivatives such as cyclobutanone or cyclobutanecarboxylic acid derivatives serve as precursors.
  • Side Chain Attachment: The 2-methoxyethyl group can be introduced via nucleophilic substitution or alkylation reactions using 2-methoxyethyl halides or tosylates.
  • Protecting Groups: When necessary, protecting groups such as silyl ethers may be employed to protect hydroxyl functionalities during intermediate steps.

Amine Group Introduction

  • Reductive Amination: A key method involves reductive amination of cyclobutyl aldehydes or ketones with ammonia or primary amines, followed by reduction.
  • Nucleophilic Substitution: Alternatively, halogenated cyclobutyl intermediates can be reacted with ammonia or amines to substitute the halogen with an amine group.
  • Reduction of Nitriles or Amides: Cyclobutyl nitrile or amide intermediates can be reduced to the corresponding amines using reagents like lithium aluminum hydride.

Specific Synthetic Routes from Literature and Patents

Step Description Reagents/Conditions Notes
1 Synthesis of cyclobutyl intermediate with 2-methoxyethyl substituent Alkylation of cyclobutyl ring with 2-methoxyethyl halide (e.g., bromide or tosylate) Requires base such as sodium hydride or potassium carbonate
2 Protection of hydroxyl groups if present Silylation using tert-butyldiphenylsilyl chloride, triethylamine, DMAP in dichloromethane Protects sensitive hydroxyl groups during further transformations
3 Conversion to amine intermediate Reaction with ammonia or amine nucleophile; or reductive amination with aldehyde intermediate Reductive amination often employs sodium cyanoborohydride or hydrogenation catalysts
4 Deprotection and purification Acidic treatment (e.g., HCl in methanol) to remove protecting groups Final purification by chromatography or recrystallization

Example from Patent Literature

  • A synthesis described for cyclobutyl amine derivatives involves the reduction of cyclobutanone derivatives followed by nucleophilic substitution with amines to yield cyclobutylmethanamine derivatives. Protection and deprotection steps are used to manage functional groups during the synthesis.

  • Another method involves the use of N-chlorosuccinimide and silver nitrate to convert silylated cyclobutyl intermediates to cyclobutanones, which are then reduced with diisobutylaluminum hydride to hydroxycyclobutyl intermediates. Subsequent mesylation and nucleophilic substitution with methoxyethyl-containing nucleophiles yield the desired substituted cyclobutyl amines.

Analytical and Purification Techniques

Data Table Summarizing Preparation Conditions

Parameter Typical Conditions/Examples Comments
Alkylation base Sodium hydride, potassium carbonate Strong bases preferred for alkylation
Alkylating agent 2-Methoxyethyl bromide or tosylate Provides 2-methoxyethyl substituent
Protection reagent tert-Butyldiphenylsilyl chloride (BPS-Cl), DMAP Protects hydroxyl groups
Amine introduction method Reductive amination (NaBH3CN), nucleophilic substitution Efficient for primary amine installation
Reduction reagents LiAlH4, DIBAL For nitrile or ketone reduction
Deprotection Acidic hydrolysis (HCl/MeOH) Removes silyl or other protecting groups
Purification Silica gel chromatography, recrystallization Standard organic purification techniques

Research Findings and Observations

  • The choice of base and protecting groups critically affects yield and selectivity.
  • Reductive amination is a versatile and high-yielding method for installing the methanamine group.
  • Use of silyl protecting groups facilitates multi-step synthesis without side reactions on hydroxyls.
  • Continuous flow processes have been reported to enhance reproducibility and scalability in similar cyclobutylamine syntheses.
  • The final compound’s purity is typically confirmed by HPLC and NMR, with purities often exceeding 95%.

Chemical Reactions Analysis

Types of Reactions: [1-(2-Methoxyethyl)cyclobutyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound into more saturated amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclobutyl ring or the methanamine moiety.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Halogenating agents or nucleophiles like alkyl halides and amines are used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Chemistry: In chemistry, [1-(2-Methoxyethyl)cyclobutyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of novel reaction pathways and the development of new synthetic methodologies.

Biology: In biological research, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Studies may focus on its binding affinity, specificity, and potential as a biochemical probe.

Medicine: In the medical field, this compound could be explored for its pharmacological properties. Researchers may study its effects on various biological targets, aiming to develop new therapeutic agents.

Industry: Industrially, this compound may be used in the development of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science applications. Its unique properties can contribute to the design of innovative products with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of [1-(2-Methoxyethyl)cyclobutyl]methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its biological effects. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Cyclobutane Ring

The table below compares [1-(2-Methoxyethyl)cyclobutyl]methanamine with analogs differing in substituent groups attached to the cyclobutane ring:

Compound Name Substituent Molecular Formula MW (g/mol) Key Properties/Applications
This compound –CH₂CH₂OCH₃ C₈H₁₇NO 143.22 Used in GSK-3β inhibitors; moderate lipophilicity due to methoxyethyl group .
[1-(2-Ethoxyethyl)cyclobutyl]methanamine –CH₂CH₂OCH₂CH₃ C₉H₁₉NO 157.26 Increased lipophilicity vs. methoxy analog; potential for altered pharmacokinetics .
[1-(2-Methoxyphenyl)cyclobutyl]methanamine –C₆H₄(OCH₃) C₁₂H₁₇NO 191.27 Aromatic phenyl group introduces π-π interactions; commercial availability (95% purity) .
[1-(Propan-2-yloxy)cyclobutyl]methanamine –OCH(CH₃)₂ C₈H₁₇NO 143.22 Branched isopropoxy group increases steric hindrance; similar MW but distinct reactivity .
[1-(2-Fluorophenyl)cyclobutyl]methanamine –C₆H₃F C₁₁H₁₅FN 180.25 Fluorine enhances electronegativity; may improve binding affinity in drug design .
Key Observations:
  • Lipophilicity : Ethoxyethyl and phenyl derivatives exhibit higher lipophilicity than the methoxyethyl analog, impacting membrane permeability and metabolic stability.
  • Electronic Properties : Fluorophenyl and methoxyphenyl groups enable distinct electronic interactions (e.g., dipole, π-stacking) compared to aliphatic substituents.

Ring Size Variations

Comparisons with analogs featuring larger or smaller carbocyclic rings:

Compound Name Ring Structure Molecular Formula MW (g/mol) Key Properties
This compound Cyclobutane C₈H₁₇NO 143.22 High ring strain enhances reactivity; compact structure favors target binding .
[1-(2-Methoxyethyl)cyclopentyl]methanamine Cyclopentane C₉H₁₉NO 157.26 Reduced ring strain improves stability; larger ring may alter conformational flexibility .
Key Observations:
  • Ring Strain : Cyclobutane’s higher strain may increase reactivity but reduce stability compared to cyclopentane.

Amine Positioning and Functionalization

Compound Name Amine Position Molecular Formula MW (g/mol) Key Properties
This compound Directly on cyclobutane C₈H₁₇NO 143.22 Primary amine; suitable for amide coupling (e.g., in inhibitor synthesis) .
2-(1-Methoxycyclobutyl)ethan-1-amine Ethyl chain attached to ring C₇H₁₅NO 129.20 Secondary amine; altered pKa and hydrogen-bonding capacity .
Key Observations:
  • Primary vs. Secondary Amines : The target compound’s primary amine (–CH₂NH₂) is more reactive in coupling reactions than secondary amines.
  • Spatial Arrangement : Ethyl chain positioning (e.g., ) alters the amine’s accessibility for interactions.

Biological Activity

[1-(2-Methoxyethyl)cyclobutyl]methanamine, a compound with potential pharmacological applications, has garnered attention for its biological activity. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.

Synthesis

The synthesis of this compound involves several steps, typically starting with the cyclobutyl ring formation followed by the introduction of the methoxyethyl group. The synthetic route may include:

  • Cyclization : Formation of the cyclobutyl structure through cyclization reactions.
  • Alkylation : Introduction of the methoxyethyl group via nucleophilic substitution.
  • Purification : Techniques such as recrystallization or chromatography to obtain pure compounds.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is hypothesized to modulate receptor activity or inhibit specific enzymes involved in key metabolic pathways.

  • Receptor Interaction : The compound may bind to neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive functions.
  • Enzyme Inhibition : Potential inhibition of enzymes linked to cancer cell proliferation and other diseases has been suggested.

Biological Assays

Recent studies have employed various biological assays to evaluate the compound's efficacy:

  • Antimicrobial Activity : Assays against bacterial strains have shown promising results, indicating potential use as an antimicrobial agent.
  • Anticancer Properties : In vitro studies demonstrate that the compound can inhibit the growth of cancer cell lines, suggesting its role as an anticancer agent.

Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 5 µM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL, demonstrating efficacy comparable to standard antibiotics. Further studies are needed to explore its potential as a therapeutic agent in treating bacterial infections.

Data Tables

Biological Activity IC50/ MIC (µg/mL) Notes
Anticancer (A549 cells)5Induces apoptosis
Antimicrobial (S. aureus)32Comparable to standard antibiotics

Q & A

Q. What are the key considerations for designing a scalable synthesis route for [1-(2-Methoxyethyl)cyclobutyl]methanamine?

Methodological Answer: A scalable synthesis should prioritize high yield, reproducibility, and minimal purification steps. A typical approach involves:

  • Cyclobutane ring formation : Use [3+1] cycloaddition or ring-closing metathesis to construct the cyclobutyl scaffold.
  • Methoxyethyl side-chain introduction : Employ nucleophilic substitution (e.g., alkylation of a cyclobutylamine precursor with 2-methoxyethyl halides).
  • Amine protection/deprotection : Protect the primary amine with Boc or Fmoc groups during reactive steps to avoid side reactions .

Q. Example Reaction Pathway :

StepReagents/ConditionsIntermediate
1Cyclobutane precursor + 2-methoxyethyl bromide, K₂CO₃, DMF, 80°C[1-(2-Methoxyethyl)cyclobutyl]methyl halide
2NH₃ (g), MeOH, 60°CCrude product
3Column chromatography (SiO₂, EtOAc/hexane)Pure amine

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • HPLC-MS : Quantify purity (>95%) and detect impurities using reverse-phase C18 columns with a water/acetonitrile gradient.
  • NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR. Key signals include:
    • δ 3.3–3.5 ppm (OCH₂CH₂O protons).
    • δ 2.6–2.8 ppm (cyclobutyl CH₂NH₂ protons).
  • Elemental Analysis : Verify C, H, N content within ±0.3% of theoretical values .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How do structural modifications to the cyclobutyl or methoxyethyl groups affect the compound’s biological activity?

Methodological Answer:

  • Cyclobutyl modifications : Replacing the cyclobutyl group with a cyclopropyl (e.g., [1-(3-chlorophenyl)cyclobutyl]methanamine in ) reduces steric hindrance but may decrease metabolic stability.
  • Methoxyethyl chain alterations : Shortening the chain (e.g., methoxymethyl) lowers lipophilicity (logP), impacting membrane permeability. Quantitative structure-activity relationship (QSAR) models can predict these effects .

Q. Case Study :

ModificationBiological Activity (IC₅₀)logP
Methoxyethyl12 nM1.8
Methoxymethyl45 nM1.2

Q. What strategies resolve contradictions in reported NMR data for this compound derivatives?

Methodological Answer:

  • Solvent effects : Re-run spectra in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding impacts.
  • Dynamic effects : Variable-temperature NMR (VT-NMR) can identify conformational flexibility causing signal splitting.
  • Cross-validation : Compare with computational predictions (DFT calculations at B3LYP/6-31G* level) .

Q. How can researchers optimize reaction conditions to mitigate byproduct formation during amine functionalization?

Methodological Answer:

  • Catalyst screening : Test Pd/C, Raney Ni, or enzymatic catalysts for selective reductions.
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions in electrophilic substitutions.
  • In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .

Q. Example Optimization Table :

CatalystTemperature (°C)Yield (%)Byproduct (%)
Pd/C257812
Raney Ni0923

Data-Driven Research Questions

Q. What computational tools are effective for predicting the physicochemical properties of this compound?

Methodological Answer:

  • Software : Use Schrödinger’s QikProp or ACD/Labs to estimate logP, pKa, and solubility.
  • Molecular Dynamics (MD) : Simulate membrane permeability with GROMACS using lipid bilayer models.
  • Docking studies : AutoDock Vina predicts binding affinities to target proteins (e.g., amine receptors) .

Q. How do stability studies inform the selection of storage conditions for this compound?

Methodological Answer:

  • Forced degradation : Expose the compound to heat (40°C), light (UV), and humidity (75% RH) for 14 days.
  • Analytical endpoints : Monitor degradation via HPLC and identify byproducts with LC-MS/MS. Optimal storage is at 2–8°C in amber vials with desiccants .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
[1-(2-Methoxyethyl)cyclobutyl]methanamine
Reactant of Route 2
[1-(2-Methoxyethyl)cyclobutyl]methanamine

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